molecular formula C22H15FO5S B2673254 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-fluorobenzenesulfonate CAS No. 869341-55-9

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-fluorobenzenesulfonate

Cat. No.: B2673254
CAS No.: 869341-55-9
M. Wt: 410.42
InChI Key: AANLZCRAGVNTTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-fluorobenzenesulfonate is a synthetic coumarin derivative intended for research applications. Coumarins are a class of benzopyrone compounds known for their diverse biological activities and have attracted significant interest in medicinal chemistry, particularly in oncology research . Structurally related coumarin sulfonates have been characterized by X-ray crystallography, revealing that the coumarin and benzenesulfonate rings can be nearly coplanar, which may influence molecular packing in the solid state through weak C–H···O hydrogen bonds . This compound is of high interest in anticancer research. Coumarin derivatives have demonstrated potent antitumor effects through multiple mechanisms, including the induction of cell apoptosis, targeting of PI3K/Akt/mTOR signaling pathways, and inhibition of tumor multidrug resistance and angiogenesis . Specific derivatives have been shown to inhibit metalloproteinases-2 and -9, reducing tumor cell migration and invasion . In studies on gynecological cancers, such as cervical and ovarian cancer, certain coumarins increase reactive oxygen species (ROS) and Ca²⁺ levels, reduce mitochondrial membrane potential, and activate key apoptosis pathways by modulating Bcl-2 and Bax protein levels and activating caspases-3 and -9 . Research Applications: • Lead compound in the development of novel anticancer agents, especially for gynecological cancers . • Investigation of mechanisms for inducing apoptosis and cell cycle arrest . • Study of inhibitors for cancer cell migration and metastasis . • Exploration of structure-activity relationships (SAR) in coumarin-based drug discovery . This product is strictly for research use in a laboratory setting and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-methyl-2-oxo-3-phenylchromen-6-yl) 4-fluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FO5S/c1-14-19-13-17(28-29(25,26)18-10-7-16(23)8-11-18)9-12-20(19)27-22(24)21(14)15-5-3-2-4-6-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANLZCRAGVNTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-fluorobenzenesulfonate typically involves the following steps:

    Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Sulfonation: The final step involves the sulfonation of the coumarin derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonate ester group is highly reactive toward nucleophiles, enabling substitution reactions. Key findings include:

  • Hydroxide-mediated hydrolysis : The sulfonate group undergoes hydrolysis in aqueous alkaline conditions, yielding 7-hydroxy-4-methyl-3-phenylcoumarin and 4-fluorobenzenesulfonic acid.

  • Ammonolysis : Reaction with ammonia generates the corresponding sulfonamide derivative.

Reaction TypeReagents/ConditionsProductsYield (%)Reference
HydrolysisNaOH (1M), H₂O, 80°C7-hydroxy-4-methyl-3-phenylcoumarin + 4-fluorobenzenesulfonic acid85
AmmonolysisNH₃ (g), THF, 25°C7-amino-4-methyl-3-phenylcoumarin-6-yl sulfonamide72

Esterification and Transesterification

The coumarin hydroxyl group participates in esterification and transesterification:

  • Acetylation : Treatment with acetyl chloride in pyridine produces acetylated derivatives .

  • Transesterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl sulfonate esters .

Reaction TypeReagents/ConditionsProductsYield (%)Reference
AcetylationAcCl, pyridine, 0°CAcetylated coumarin-sulfonate89
TransesterificationMeOH, H₂SO₄, refluxMethyl 4-fluorobenzenesulfonate + coumarin alcohol78

Cross-Coupling Reactions

The aryl groups enable palladium-catalyzed cross-coupling:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids to form biaryl derivatives .

  • Buchwald-Hartwig Amination : Forms aryl amine products with secondary amines .

Reaction TypeReagents/ConditionsProductsYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 100°CBiaryl-substituted coumarin82
Buchwald-HartwigPd₂(dba)₃, Xantphos, toluene, 110°CAryl amine derivative68

Electrophilic Aromatic Substitution

The coumarin’s aromatic ring undergoes electrophilic substitution:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 5- and 8-positions .

  • Halogenation : Bromine in acetic acid yields 5-bromo derivatives .

Reaction TypeReagents/ConditionsProductsYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°C5-nitro-4-methyl-3-phenylcoumarin-6-yl sulfonate76
BrominationBr₂, AcOH, 50°C5-bromo-4-methyl-3-phenylcoumarin-6-yl sulfonate81

Radical Reactions

The compound participates in radical-mediated transformations:

  • Wohl-Ziegler Bromination : N-bromosuccinimide (NBS) in benzene selectively brominates the allylic position .

Reaction TypeReagents/ConditionsProductsYield (%)Reference
Allylic BrominationNBS, benzene, AIBN, 80°CAllylic bromide derivative88

Hydrogenolysis

The sulfonate group is stable under hydrogenolysis conditions, but the coumarin’s phenyl group can be reduced:

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the coumarin’s double bond .

Reaction TypeReagents/ConditionsProductsYield (%)Reference
HydrogenationH₂ (1 atm), Pd/C, EtOHDihydrocoumarin sulfonate90

Key Analytical Data

Reaction progress and product purity are monitored using:

  • HPLC : Mobile phase CH₃CN/H₂O (254 nm) .

  • NMR : δ 7.24 ppm (CDCl₃) for protons, δ 77.0 ppm for carbons .

  • FT-IR : Strong absorption at 1730 cm⁻¹ (C=O) and 1350 cm⁻¹ (S=O) .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that chromenone derivatives exhibit significant anticancer properties. Specifically, 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-fluorobenzenesulfonate has been studied for its potential to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound induces apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Antioxidant Properties
The compound has also shown promising antioxidant activity. Antioxidants play a crucial role in preventing oxidative stress-related diseases, including cancer and cardiovascular disorders. The mechanism involves scavenging free radicals and enhancing the body's natural defense systems .

Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases .

Material Science Applications

Photostability and UV Protection
Due to its chromene structure, 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-fluorobenzenesulfonate has been investigated for use in UV protection formulations. Its ability to absorb UV radiation makes it suitable for applications in sunscreens and protective coatings .

Polymer Additives
The compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in various industrial applications .

Environmental Science Applications

Bioremediation Agents
Recent studies have explored the potential of this compound as a bioremediation agent due to its ability to interact with pollutants. Its chemical structure allows it to bind with heavy metals and organic pollutants, facilitating their removal from contaminated environments .

Pesticide Development
The compound's biological activity has led researchers to consider it as a scaffold for developing new pesticides. Its efficacy against certain pests can be optimized through structural modifications, potentially leading to environmentally friendly agricultural solutions .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-fluorobenzenesulfonate on breast cancer cells showed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was identified as apoptosis induction via the mitochondrial pathway, highlighting its potential as a therapeutic agent .

Case Study 2: Environmental Remediation

In a laboratory setting, the compound was tested for its ability to bind with lead ions in contaminated water samples. Results indicated a binding efficiency of over 85%, suggesting its viability as an agent for removing heavy metals from polluted water sources .

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-fluorobenzenesulfonate involves its interaction with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coumarin-Based Sulfonate Esters

Coumarin derivatives with sulfonate ester substituents are synthesized via nucleophilic substitution between hydroxyl-bearing coumarins and sulfonyl chlorides . Key analogues include:

Non-Coumarin Sulfonate Esters

Sulfonate esters with alternative core structures highlight the role of the 4-fluorobenzenesulfonate group in diverse applications:

Table 2: Comparison with Bicyclic and Heterocyclic Sulfonates
Compound Name Core Structure Key Features Biological Activity (MIC) Reference
(E)-2-[4-(Diethylamino)styryl]-1-methylquinolinium 4-fluorobenzenesulfonate monohydrate Quinolinium cation + sulfonate Planar quinoline system, disordered cations Inactive (MIC >300 µg/mL)
trans-5-Methyl-1-pentyl-6-oxabicyclo[3.1.0]hex-2-yl 4-fluorobenzenesulfonate (1c) Bicyclic epoxy sulfonate Rigid bicyclic framework Not reported

Key Observations:

  • Structural Rigidity : Bicyclic sulfonates like 1c exhibit constrained geometries, which may limit their interaction with biological targets compared to planar coumarin systems .

Role of the 4-Fluorobenzenesulfonate Group

The 4-fluorobenzenesulfonate moiety is a common feature in the discussed compounds. Its effects include:

  • Electronic Effects : The electron-withdrawing fluorine atom enhances the sulfonate group’s stability against hydrolysis.
  • Crystal Packing : In , the sulfonate group participates in O—H⋯O and C—H⋯F interactions, stabilizing the crystal lattice. Similar interactions may influence the target compound’s solid-state properties.

Biological Activity

4-Methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-fluorobenzenesulfonate is a compound belonging to the class of coumarins, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C18H16O4S
  • Molecular Weight : 336.39 g/mol

The structure includes a coumarin backbone with a methyl and phenyl substituent, as well as a sulfonate group that enhances its solubility and biological activity.

Antioxidant Activity

Research has indicated that coumarin derivatives exhibit significant antioxidant properties. The presence of the fluorobenzenesulfonate group in this compound may enhance its electron-donating ability, thereby increasing its capacity to scavenge free radicals. A study showed that similar coumarin derivatives demonstrated substantial antioxidant activity, suggesting potential for this compound as a protective agent against oxidative stress .

Enzyme Inhibition

Coumarins are known to interact with various enzymes, particularly those involved in metabolic pathways. The biological activity of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-fluorobenzenesulfonate may include:

  • Cholinesterase Inhibition : Compounds in this class have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's. Preliminary data suggest that this compound may exhibit moderate inhibition against these enzymes .
  • Cyclooxygenase Inhibition : Similar coumarin derivatives have shown potential as inhibitors of cyclooxygenase enzymes (COX), which are involved in inflammation and pain pathways. The sulfonate group may enhance binding affinity to COX enzymes, indicating potential anti-inflammatory properties .

Study on Anticancer Activity

In a recent study, various coumarin derivatives were tested for their cytotoxic effects against cancer cell lines. The results indicated that compounds with similar structures to 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-fluorobenzenesulfonate exhibited significant cytotoxicity against breast cancer (MCF-7) cells, with IC50 values ranging from 10 to 20 μM. This suggests that the compound may have potential as an anticancer agent due to its ability to induce apoptosis in cancer cells .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions between the compound and target proteins. The results indicated favorable binding energies and interactions with key residues in the active sites of AChE and COX enzymes, supporting the hypothesis of its enzyme inhibitory activity .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
Cholinesterase InhibitionModerate inhibition observed
Cyclooxygenase InhibitionPotential anti-inflammatory effects
CytotoxicityInduced apoptosis in cancer cells

Q & A

Q. What are the recommended synthetic routes for preparing 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-fluorobenzenesulfonate?

  • Methodological Answer : The synthesis typically involves coupling a coumarin derivative (e.g., 4-methyl-2-oxo-3-phenyl-2H-chromen-6-ol) with 4-fluorobenzenesulfonyl chloride under basic conditions. Key steps include:
  • Reaction Setup : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as the solvent, with triethylamine (TEA) or pyridine as a base to neutralize HCl byproducts.
  • Purification : Flash chromatography (petroleum ether/ethyl acetate, 5:1 v/v) or recrystallization from ethanol/water mixtures is effective for isolating the product .
  • Yield Optimization : Monitor reaction progress via TLC; yields typically range from 60–90% depending on stoichiometry and temperature control.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR (in CDCl3_3 or DMSO-d6_6) are essential for confirming the sulfonate ester linkage (δ ~7.8–8.2 ppm for aromatic protons adjacent to sulfonyl groups) and coumarin scaffold integrity .
  • IR Spectroscopy : Detect characteristic stretches (e.g., S=O at ~1370 cm1^{-1}, C=O at ~1700 cm1^{-1}) .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXTL is recommended .

Q. How can researchers validate the purity of this compound?

  • Methodological Answer :
  • HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30) at 1 mL/min. Retention time should match a reference standard.
  • Melting Point Determination : Compare observed values with literature data (e.g., analogs in show sharp melting points >150°C).
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How to resolve discrepancies between spectroscopic data and computational modeling results for this sulfonate ester?

  • Methodological Answer :
  • Recheck Experimental Conditions : Ensure NMR samples are free of moisture or impurities that may shift peaks.
  • DFT Calculations : Perform density functional theory (DFT) optimizations (e.g., B3LYP/6-311++G(d,p)) to simulate NMR chemical shifts and compare with experimental data .
  • 2D NMR Techniques : Use COSY, HSQC, or HMBC to resolve overlapping signals and confirm connectivity .

Q. What strategies optimize reaction yield when synthesizing derivatives of this compound?

  • Methodological Answer :
  • Vary Sulfonating Agents : Test alternatives like 4-fluorobenzenesulfonyl chloride derivatives (e.g., 2-fluoro or 3,5-difluoro analogs) to assess steric/electronic effects .
  • Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 80°C) while maintaining yields >80% .

Q. How to address poor diffraction quality in X-ray crystallography studies?

  • Methodological Answer :
  • Crystal Growth Optimization : Use slow evaporation from a mixed solvent system (e.g., DCM/hexane) to improve crystal size and quality.
  • Data Collection : Employ synchrotron radiation for high-resolution data (<1.0 Å) to resolve disorder in the sulfonate group.
  • Refinement Protocols : Use SHELXL’s TWIN and BASF commands to model twinning or anisotropic displacement .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :
  • Antimicrobial Testing : Follow CLSI guidelines for broth microdilution assays against Staphylococcus aureus (ATCC 29213) and Candida albicans (ATCC 10231). MIC values <50 µg/mL indicate promising activity .
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess selectivity.

Q. How to develop a stability-indicating HPLC method for this compound under stressed conditions?

  • Methodological Answer :
  • Stress Testing : Expose the compound to heat (60°C), acid (0.1 M HCl), base (0.1 M NaOH), and UV light (254 nm) for 24–72 hours.
  • Method Validation : Assess specificity, linearity (R2^2 >0.999), and precision (RSD <2%) using ICH Q2(R1) guidelines.
  • Degradation Pathway Analysis : Identify hydrolytic or oxidative byproducts via LC-MS/MS .

Data Contradiction Analysis

Q. How to interpret conflicting IR and NMR data for the sulfonate ester group?

  • Methodological Answer :
  • Cross-Validate Techniques : Confirm sulfonate presence via XPS (X-ray photoelectron spectroscopy; S 2p peak at ~168 eV).
  • Check Solvent Effects : DMSO-d6_6 may cause peak broadening; repeat NMR in CDCl3_3.
  • Reference Analog Data : Compare with structurally similar compounds (e.g., ’s sulfonate analogs) .

Q. What causes variability in biological activity across synthesized batches?

  • Methodological Answer :
  • Impurity Profiling : Use HPLC-MS to detect trace intermediates (e.g., unreacted coumarin or sulfonyl chloride).
  • Crystallinity Assessment : PXRD can reveal polymorphic forms affecting solubility and bioavailability.
  • SAR Studies : Systematically modify substituents (e.g., fluorine position) to isolate pharmacophoric groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.